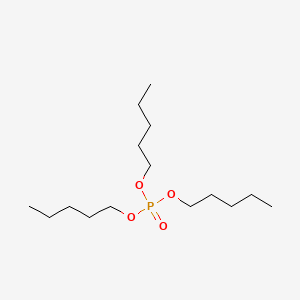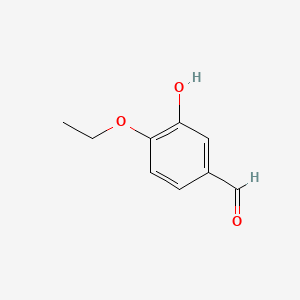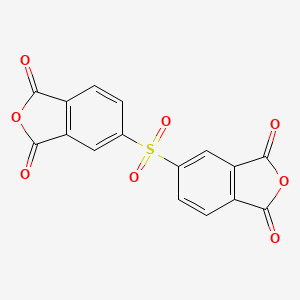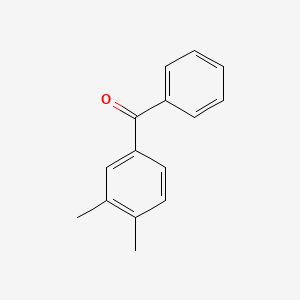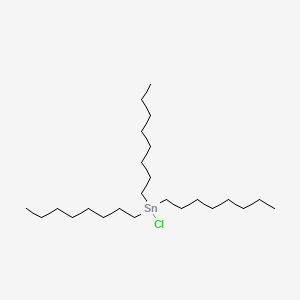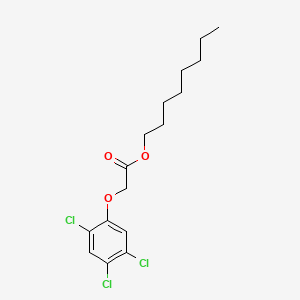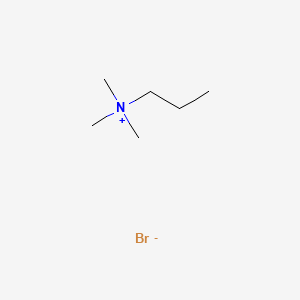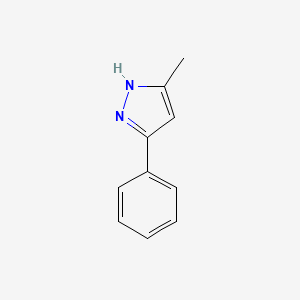
3-Methyl-5-phenyl-1H-pyrazole
Vue d'ensemble
Description
3-Methyl-5-phenyl-1H-pyrazole is a compound of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of biologically active compounds. The structure of this compound typically features a pyrazole ring substituted with a phenyl group and a methyl group at specific positions, which is a common motif in medicinal chemistry for the development of new therapeutic agents .
Synthesis Analysis
The synthesis of 3-Methyl-5-phenyl-1H-pyrazole derivatives can be achieved through a Knoevenagel condensation followed by a cyclization reaction. This method has been optimized to improve yields and reduce environmental impact, with reported total yields reaching up to 80% . Additionally, the direct synthesis of substituted pyrazoles through a 3+2 annulation method has been described, involving the cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-phenyl-1H-pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies have revealed details such as the conformation of the pyrazole ring, the orientation of substituents, and the presence of tautomeric forms . For instance, the X-ray structure of a related compound showed the 1-phenyl ring almost perpendicularly positioned to the chromene-pyrazole ring system .
Chemical Reactions Analysis
The reactivity of 3-Methyl-5-phenyl-1H-pyrazole derivatives has been explored in various contexts. For example, the binding ability of these compounds towards copper(II) ions has been investigated, revealing that coordination occurs solely by oxygen atoms despite the presence of nitrogen donor centers . Additionally, the synthesis of novel derivatives has been achieved by reacting ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-5-phenyl-1H-pyrazole derivatives have been characterized through spectroscopic methods and computational studies. These compounds exhibit a range of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and supramolecular architecture . Theoretical calculations have provided insights into properties like molecular electrostatic potential, non-linear optical properties, and thermogravimetric analysis .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
3-Methyl-5-phenyl-1H-pyrazole serves as a crucial intermediate in synthesizing a range of biologically active compounds. Its derivatives have been explored for their potential in molecular targeted therapy for cancer, exhibiting selective inhibition of tumor cell proliferation and metastasis. The optimization of synthetic routes for these derivatives has been a focus to enhance their industrial production feasibility and application in cancer treatment strategies (Xiaobo Liu, Shan Xu, Yinhua Xiong, 2017).
Antibacterial Activity
The antibacterial properties of 3-Methyl-5-phenyl-1H-pyrazole derivatives have been demonstrated, with some compounds showing significant activity against various bacterial strains. This highlights their potential as novel antibacterial agents, contributing to the ongoing search for new treatments against resistant bacterial infections (T. Maqbool, A. Nazeer, M. N. Khan, et al., 2014).
Corrosion Inhibition
In the realm of materials science, derivatives of 3-Methyl-5-phenyl-1H-pyrazole have been evaluated as corrosion inhibitors, particularly for copper alloys. Their high efficiency in preventing dissolution in corrosive environments showcases the compound's utility beyond biomedical applications, indicating its role in preserving metal integrity and functionality (G. H. Sayed, M. E. Azab, K. E. Anwer, et al., 2018).
Structural and Theoretical Investigations
The structural elucidation and theoretical studies of 3-Methyl-5-phenyl-1H-pyrazole derivatives have been instrumental in understanding their chemical behavior and interactions. Such investigations not only shed light on the compound's physical and chemical properties but also guide the design of new molecules with enhanced biological or industrial applications (S. Viveka, G. Vasantha, Dinesha, et al., 2016).
Electrochemical Applications
Electrocatalyzed reactions involving 3-Methyl-5-phenyl-1H-pyrazole have opened avenues for synthesizing heterocyclic compounds through N-N coupling and ring cleavage reactions. This approach underscores the compound's versatility in electro-organic synthesis, promoting environmentally compatible methods with high yields and mild reaction conditions (S. Zandi, Mahnaz Sharafi-kolkeshvandi, F. Nikpour, 2021).
Orientations Futures
Future research on 3-Methyl-5-phenyl-1H-pyrazole and related compounds may focus on further exploring their tautomeric and conformational preferences, as these can influence both their reactivity and biological activities . Additionally, the development of new synthetic methods and the investigation of their potential applications in medicinal chemistry are promising directions .
Propriétés
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSESMSOJZMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187117 | |
| Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-5-phenyl-1H-pyrazole | |
CAS RN |
3347-62-4 | |
| Record name | 3-Methyl-5-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3347-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-phenyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Femerazol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-5-PHENYL-1H-PYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XFX19D77A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

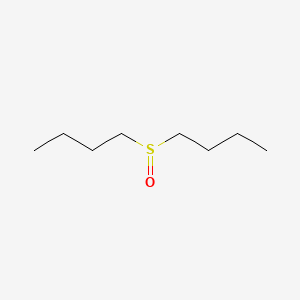
![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
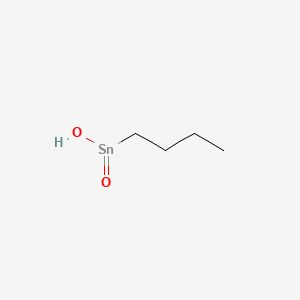
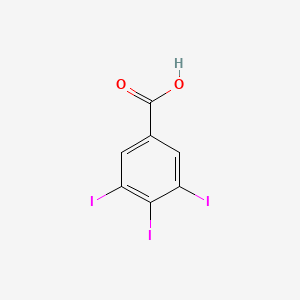
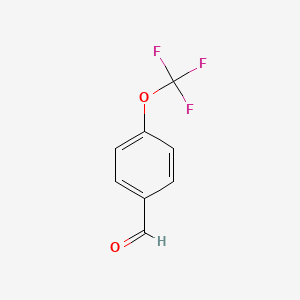
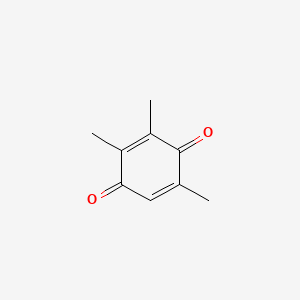
![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)
